molecular formula C15H26O B1683568 Viridiflorol CAS No. 552-02-3

Viridiflorol

Cat. No. B1683568
CAS RN: 552-02-3
M. Wt: 222.37 g/mol
InChI Key: AYXPYQRXGNDJFU-IMNVLQEYSA-N
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Description

Viridiflorol is a chemical compound classified as a sesquiterpenoid . It has been isolated from the essential oils of a variety of plants including Melaleuca quinquenervia (broad-leaved paperbark), Melaleuca alternifolia (tea tree), and Allophylus edulis .


Synthesis Analysis

The synthesis of Viridiflorol has been studied in the context of the endophytic fungus Serendipita indica . The genome of S. indica possesses a putative terpenoid synthase gene (SiTPS). When the fungus colonizes tomato roots, SiTPS expression is upregulated compared to its expression in fungal biomass growing on synthetic medium . Heterologous expression of SiTPS in Escherichia coli showed that the produced protein catalyzes the synthesis of a few sesquiterpenoids, with Viridiflorol being the main product .


Molecular Structure Analysis

The molecular formula of Viridiflorol is C15H26O . It is a carbotricyclic compound that is (1aS,4aR,7aR,7bR)-decahydro-1H-cyclopropa [e]azulene carrying four methyl substituents at positions 1, 1, 4 and 7 as well as a hydroxy substituent at position 4 .


Chemical Reactions Analysis

The formation of Viridiflorol has been proposed to start with the cyclization of E,E-FPP by a ring closure of C1 and C10 . This is supported by phylogenetic analysis showing that SiTPS belongs to Clade I, together with enzymes that perform 1,10 cyclization of E,E-FPP .


Physical And Chemical Properties Analysis

Viridiflorol is a sesquiterpenoid with a molecular weight of 222.37 g/mol . It is a tertiary alcohol and a carbotricyclic compound .

Future Directions

The antifungal activity of Viridiflorol suggests that it could provide S. indica with a competitive advantage over other plant-associated fungi during root colonization . Additionally, the correlation between Viridiflorol yields with the transcriptional levels and translation initiation rates could guide future strain optimization .

properties

IUPAC Name

(1aR,4S,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPYQRXGNDJFU-IMNVLQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881213
Record name Viridiflorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridiflorol

CAS RN

552-02-3
Record name Viridiflorol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-02-3
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Record name Viridiflorol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridiflorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol
Source European Chemicals Agency (ECHA)
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Record name VIRIDIFLOROL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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